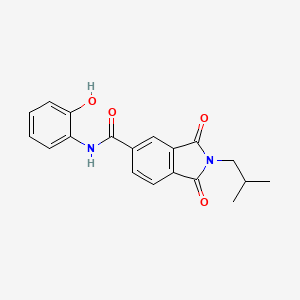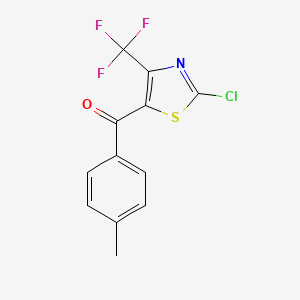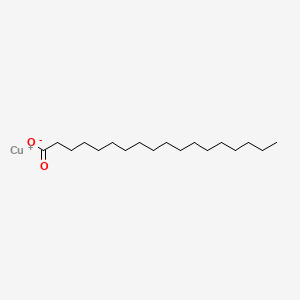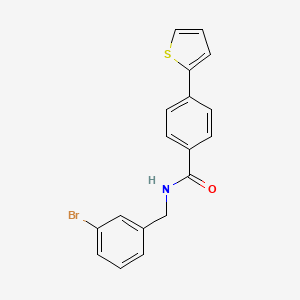
3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid: is an organic compound characterized by the presence of fluorine atoms and a hydroxy group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the use of fluorinating agents such as N-fluoropyridinium triflates, which can introduce fluorine atoms into aromatic compounds . The reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,3-Difluoro-2-(3-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as increasing their lipophilicity and binding affinity to target proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in various non-covalent interactions, such as halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2-(3-Fluorophenyl)-2-hydroxypropanoic acid
Comparison: Compared to similar compounds, 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties
Propriétés
Formule moléculaire |
C9H7F3O3 |
|---|---|
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
3,3-difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-2-5(4-6)9(15,7(11)12)8(13)14/h1-4,7,15H,(H,13,14) |
Clé InChI |
COPKCXHULVWQRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(C(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)


![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12449067.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)

